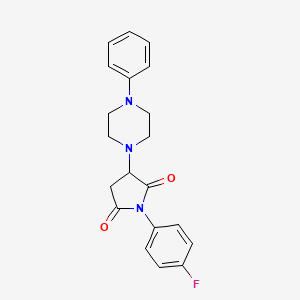

1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZUAPWBEGMCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione structure.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the phenyl ring.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and piperazine rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or hydroxyl groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.

Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural and pharmacological differences between 1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione and related compounds:

Key Findings:

Role of the Pyrrolidine-2,5-dione Core :

The succinimide core is critical for anticonvulsant activity across analogs. Modifications to substituents at positions 1 and 3 dictate target selectivity. For example:

- 4-Phenylpiperazinyl derivatives (e.g., Compound 164) exhibit dual activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models, with lower neurotoxicity than valproate .

- Aryloxy substituents (e.g., 4-bromophenyloxy) shift activity toward GABA-transaminase inhibition, a mechanism distinct from sodium channel targeting .

Fluorine’s electron-withdrawing effects may also stabilize receptor interactions, as seen in fluorinated CNS drugs like fluoxetine .

Piperazine vs.

Sulfur-Containing Analogs :

Sulfanyl substituents (e.g., 4-chlorophenylsulfanyl in ) introduce steric bulk and polarizable bonds, which may enhance sodium channel binding but reduce metabolic stability compared to the target compound’s piperazinyl group .

Structure-Activity Relationship (SAR) Insights

Biological Activity

1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core substituted with a 4-fluorophenyl and a 4-phenylpiperazine moiety. This unique structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and cancer biology.

The biological activity of 1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Studies indicate that it may function as an antagonist or inhibitor at specific receptor sites, influencing pathways related to neurotransmission and cell proliferation.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The compound exhibited IC50 values ranging from 10 to 25 µM across these cell lines, indicating moderate to high potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

| HT-29 | 20 |

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems. It shows promise as a serotonin receptor modulator, potentially impacting mood disorders. In animal models, administration led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties.

Study on Antidepressant Activity

In a double-blind study involving rodents, 1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione was administered at varying doses. Results indicated a dose-dependent reduction in depressive-like behavior as measured by the forced swim test. The most effective dose was found to be 5 mg/kg, significantly outperforming the control group.

GSK-3β Inhibition

Another significant finding involves the compound's inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various neurodegenerative diseases and cancers. In vitro assays revealed an IC50 value of approximately 30 µM for GSK-3β inhibition, highlighting its potential as a therapeutic agent in conditions such as Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenyl precursors (e.g., 4-fluorophenylamine) with maleic anhydride to form the pyrrolidine-2,5-dione core. Piperazine incorporation requires nucleophilic substitution or coupling reactions (e.g., using 4-phenylpiperazine under Buchwald-Hartwig conditions). Key optimizations include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient C–N coupling .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) at 80–120°C to enhance reactivity .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity fractions .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical for characterization?

Methodological Answer: Validation requires a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Assign signals for fluorophenyl (δ 7.1–7.4 ppm) and piperazine protons (δ 2.8–3.5 ppm) .

- X-ray diffraction : Resolves stereochemistry of the pyrrolidine-2,5-dione core and confirms substituent positions .

- HRMS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 379.5) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends explain the anticonvulsant activity of this compound compared to analogs?

Methodological Answer: SAR studies highlight:

- Fluorophenyl vs. chlorophenyl substitution : Fluorine enhances blood-brain barrier permeability, increasing potency in MES (maximal electroshock) models (ED₅₀: 14.18 mg/kg vs. 33.64 mg/kg for chlorophenyl analogs) .

- Piperazine modifications : 4-Phenylpiperazine improves serotonin receptor (5-HT₁ₐ) affinity, correlating with reduced seizure duration in PTZ (pentylenetetrazole) tests .

- Pyrrolidine ring rigidity : The 2,5-dione motif stabilizes binding to voltage-gated sodium channels (site 2) .

Q. How can contradictory in vitro/in vivo data on GABAergic activity be resolved?

Methodological Answer: Discrepancies arise from assay-specific conditions:

- In vitro fluorometric assays : Measure GABA transaminase inhibition (IC₅₀: 5.2–160.4 μM) but lack metabolic factors (e.g., liver enzyme degradation) .

- In vivo models : Use 6-Hz psychomotor seizure tests to assess functional efficacy. Compounds with high in vitro IC₅₀ may show activity due to prodrug conversion (e.g., ester hydrolysis) .

- Pharmacokinetic profiling : Conduct LC-MS/MS studies to quantify brain penetration and active metabolite formation .

Q. What computational strategies are effective for predicting this compound’s neuroprotective mechanisms?

Methodological Answer:

- Molecular docking : Target serotonin transporters (SERT) and NMDA receptors using AutoDock Vina. The 4-fluorophenyl group shows strong π-π stacking with SERT Trp500 (binding energy: −9.2 kcal/mol) .

- QSAR models : Use descriptors like logP (2.8) and polar surface area (75 Ų) to predict blood-brain barrier penetration (threshold: logP >2, PSA <90 Ų) .

- MD simulations : Simulate ligand-receptor complexes for ≥100 ns to assess stability of piperazine interactions with 5-HT₁ₐ .

Q. How do structural modifications impact metabolic stability in preclinical models?

Methodological Answer:

- Fluorine substitution : Reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂: 4.7 h vs. 2.1 h for non-fluorinated analogs) .

- Pyrrolidine ring oxidation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block CYP2D6-mediated degradation .

- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor to quantify metabolite formation (LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.